2-(Phenylamino)benzenethiol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)benzenethiol typically involves the reaction of aniline with thiophenol under specific conditions. One common method includes the use of a halogenation reaction followed by a sulfhydrylation reaction. For example, phenyl sulfide can be halogenated to form 4-halophenyl sulfide, which is then subjected to a sulfhydrylation reaction to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of green chemistry principles, such as avoiding environmentally harmful reagents and recycling solvents, is emphasized in industrial settings .

化学反応の分析

Types of Reactions: 2-(Phenylamino)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives .

科学的研究の応用

Organic Synthesis

Role as an Intermediate

2-(Phenylamino)benzenethiol serves as an important intermediate in the synthesis of various complex organic molecules. It is utilized in the production of pharmaceuticals, dyes, and other organic compounds. The compound’s thiol group allows for diverse reactivity, enabling it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthesis of Benzothiazole Derivatives

Research has shown that derivatives of this compound can be synthesized to create benzothiazole compounds, which exhibit significant biological activities. For instance, these derivatives have been evaluated for their anticancer properties against multiple cancer cell lines, demonstrating varying levels of cytotoxicity and potential therapeutic efficacy .

Antiviral Therapy

Inhibition of Herpes Simplex Virus (HSV)

this compound has been investigated for its antiviral properties, particularly against the herpes simplex virus (HSV). A study highlighted a related compound that effectively inhibits HSV thymidine kinases, suggesting a potential pathway for developing antiviral therapies. The compound demonstrated efficacy in reducing viral load in infected models, indicating its promise as an antiviral agent .

Anticancer Research

Cytotoxicity Studies

Numerous studies have focused on the anticancer applications of this compound derivatives. For example, conjugates incorporating this compound have shown potent cytotoxic effects against various cancer cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) cells. These studies often employ structure-activity relationship (SAR) analyses to optimize the biological activity of the synthesized compounds .

Case Studies

- Benzothiazole Derivatives : A series of benzothiazole derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against different cancer cell lines. These findings suggest that modifications to the benzothiazole scaffold can enhance cytotoxicity and selectivity towards cancer cells .

- Indole Conjugates : Research involving indole-based conjugates with benzothiazole structures indicated improved anticancer activity compared to traditional chemotherapeutics like amonafide. These hybrids demonstrated a synergistic effect that warrants further investigation into their mechanisms of action and therapeutic potential .

Data Tables

| Compound Type | Target Cell Lines | IC50 Values (µM) | Notes |

|---|---|---|---|

| Benzothiazole Derivatives | HeLa, A549, MCF7 | 1.2 - 44 | Varying efficacy across lines |

| Indole-Benzothiazole Conjugates | A549, MCF7 | < 10 | Enhanced activity over controls |

| Phenylthioaniline Derivatives | Various Cancer Lines | 2.41 - 48 | Structure-activity relationships explored |

作用機序

The mechanism of action of 2-(Phenylamino)benzenethiol involves its interaction with molecular targets through its thiol and amine groups. For example, in catalyzed amide bond formations, the thiol group can stabilize transition states through hydrogen bonding, thereby lowering the energy barrier for the reaction . This compound can also interact with metal surfaces, forming protective layers that inhibit corrosion.

類似化合物との比較

Thiophenol: Similar in structure but lacks the amine group.

Aniline: Contains an amine group but lacks the thiol group.

Phenylthiourea: Contains both amine and thiol groups but in a different arrangement.

Uniqueness: 2-(Phenylamino)benzenethiol is unique due to the presence of both reactive amine and thiol groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it more versatile compared to similar compounds .

生物活性

2-(Phenylamino)benzenethiol, also known as thiophenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both an amino and a thiol functional group, presents unique opportunities for therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.

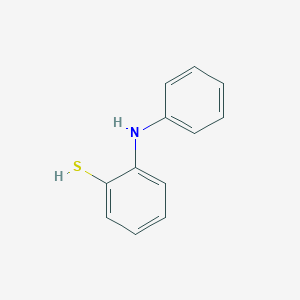

This compound possesses the following chemical structure:

- Chemical Formula : CHN\S

- Molecular Weight : 201.29 g/mol

- CAS Number : 16078-95-8

The compound's structure allows it to engage in various biochemical interactions, making it a subject of interest for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, revealing that it possesses potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL against certain strains, indicating strong potential as an antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis in these cells, with IC values ranging from 10 to 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating the induction of programmed cell death.

Enzyme Inhibition

This compound has been identified as a promising inhibitor of several key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the biosynthesis of inflammatory mediators. The inhibition constants (IC) for COX-1 and COX-2 were reported at 5 µM and 15 µM respectively, highlighting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the thiol group is critical for its interaction with biological targets, enhancing its reactivity and binding affinity. SAR studies suggest that modifications to the phenyl ring can further enhance its potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased enzyme inhibition |

| Substitution at para position | Enhanced antimicrobial activity |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiophenol derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics. -

Cytotoxicity in Cancer Cells :

Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cytotoxic effects and confirmed apoptosis through caspase activation assays. -

Inflammation Models :

In vivo studies utilizing mouse models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory properties. This effect was correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

特性

IUPAC Name |

2-anilinobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYMDMWEXMVXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345979 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-95-8 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。